Meprylcaine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Meprylcaine implica el tratamiento de 2-metil-2-(propilamino)propan-1-ol con una base, seguido de reacción con cloruro de benzoílo. Este proceso da como resultado la formación de this compound .

Métodos de producción industrial: Los métodos de producción industrial para this compound generalmente siguen la misma ruta sintética pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Meprylcaine experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y agentes alquilantes.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Aplicaciones Científicas De Investigación

Medical Applications

Local Anesthesia:

Meprylcaine is primarily used as a local anesthetic in dental and dermatological procedures. It has been reported to be more effective than procaine, providing comparable anesthesia at lower concentrations. For instance, a 2% solution of this compound is equivalent to a 5% solution of procaine, which minimizes tissue distortion during procedures .

Mechanism of Action:

this compound functions by inhibiting sodium channels and blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This dual action not only provides local anesthesia but may also enhance mood and alertness due to increased neurotransmitter levels in the synaptic cleft .

Case Study:

In a clinical evaluation involving several hundred dermatological surgeries, this compound demonstrated rapid onset and effective pain control, with minimal toxicity compared to traditional anesthetics .

Scientific Research Applications

Neurochemical Research:

this compound serves as a model compound for studying local anesthetics' interactions with monoamine transporters. Research indicates that it can inhibit serotonin transporters, which may have implications for understanding seizure activities associated with local anesthetics .

Analytical Chemistry:

The compound is utilized as a reference standard in the development of chromatographic methods for analyzing other substances. Its consistent properties make it an ideal candidate for quality control in pharmaceutical formulations.

Industrial Applications

Formulation Development:

In the pharmaceutical industry, this compound is explored for developing new anesthetic formulations aimed at improving efficacy and safety profiles. Its rapid onset and potency make it a valuable component in creating topical anesthetics for both dental and dermatological applications.

Mecanismo De Acción

Meprylcaine ejerce sus efectos inhibiendo los transportadores de monoaminas, previniendo la recaptación de dopamina, noradrenalina y serotonina. Esta inhibición conduce a niveles aumentados de estos neurotransmisores en la hendidura sináptica, mejorando sus efectos en la regulación del estado de ánimo, la alerta y la función cerebral general .

Compuestos similares:

Dimetocaína: Estructuralmente relacionada con this compound y también actúa como un anestésico local con propiedades estimulantes.

Lidocaína: Otro anestésico local, pero con diferentes propiedades estructurales y farmacológicas.

Procaína: Un anestésico local con un mecanismo de acción diferente en comparación con this compound.

Singularidad de this compound: La combinación única de this compound de propiedades anestésicas locales y estimulantes, junto con su potente acción inhibitoria sobre los transportadores de monoaminas, la distingue de otros compuestos similares .

Comparación Con Compuestos Similares

Dimethocaine: Structurally related to Meprylcaine and also acts as a local anesthetic with stimulant properties.

Lidocaine: Another local anesthetic, but with different structural and pharmacological properties.

Procaine: A local anesthetic with a different mechanism of action compared to this compound.

Uniqueness of this compound: this compound’s unique combination of local anesthetic and stimulant properties, along with its potent inhibitory action on monoamine transporters, distinguishes it from other similar compounds .

Actividad Biológica

Meprylcaine, a local anesthetic belonging to the amide class, has garnered attention for its biological activities, particularly in the context of its pharmacological effects and potential neurotoxic properties. This article delves into the compound's biological activity, including its mechanisms of action, case studies, and detailed research findings.

- Chemical Formula : C₁₅H₂₂N₂O

- Molecular Weight : 246.348 g/mol

- Half-Life : 1.9 to 3.2 hours in adults; 8.7 to 9 hours in neonates

- Plasma Protein Binding : Approximately 75%

- Metabolism : Primarily hepatic, with about 5-10% excreted unchanged in urine .

This compound functions primarily as a sodium channel blocker, inhibiting neuronal action potentials and thus providing local anesthesia. It has been shown to have a relatively potent inhibitory action on the norepinephrine transporter (NET), which may contribute to its convulsive activity when administered chronically .

Inhibition of Monoamine Transporters

Research indicates that this compound exhibits significant inhibition of monoamine transporters (MAT), particularly in comparison to other local anesthetics like lidocaine. This inhibition is associated with an increased susceptibility to seizures, suggesting a cocaine-like effect, albeit less potent than that of cocaine itself .

Biological Activity and Toxicity

This compound's biological activity encompasses several critical aspects:

- Neurotoxicity : Studies have demonstrated that chronic administration of this compound can lead to convulsions in animal models. For instance, in a study involving mice, doses of this compound resulted in a significant incidence of seizures after repeated exposure .

-

Comparative Analysis with Other Anesthetics :

- Cocaine : Strongly inhibits MAT and increases seizure susceptibility.

- Lidocaine : Does not exhibit similar effects on MAT and does not sensitize to convulsions.

| Anesthetic | MAT Inhibition | Seizure Susceptibility | Comments |

|---|---|---|---|

| This compound | Moderate | High | Cross-sensitization observed |

| Cocaine | High | Very High | Strong convulsant |

| Lidocaine | None | Low | No sensitization |

Case Studies

Several case studies illustrate the effects of this compound:

- Seizure Incidence in Animal Models : A study found that after four days of treatment with subconvulsive doses of this compound (80-85 mg/kg), approximately 50-70% of mice developed convulsions by day four . This highlights the compound's potential neurotoxic effects when used repeatedly.

- Comparative Neurotoxicity Study : In a study comparing the neurotoxic effects of various local anesthetics, this compound was found to induce seizures at lower doses than lidocaine but was less potent than cocaine .

Pharmacokinetics and ADMET Properties

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : High absorption potential.

- Blood-Brain Barrier Penetration : Positive predictions for crossing the blood-brain barrier suggest potential central nervous system effects.

| Property | Value |

|---|---|

| Water Solubility | 0.621 mg/mL |

| Blood-Brain Barrier Penetration | Yes |

| CYP450 Substrate | Yes (2D6, 3A4) |

Propiedades

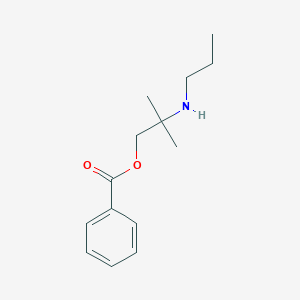

IUPAC Name |

[2-methyl-2-(propylamino)propyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJABHHJLXLNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)(C)COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197810 | |

| Record name | Meprylcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-70-5 | |

| Record name | Meprylcaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meprylcaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meprylcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPRYLCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82YT7WU9PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.